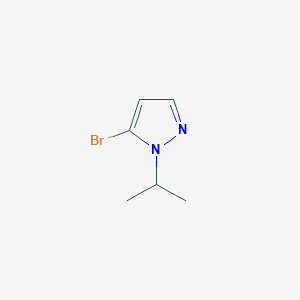

5-bromo-1-isopropyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWILTQCUWTJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-38-4 | |

| Record name | 5-bromo-1-(propan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-1-isopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1] The title compound, 5-bromo-1-isopropyl-1H-pyrazole, serves as a crucial building block for introducing a substituted pyrazole moiety, particularly in the development of kinase inhibitors, agrochemicals, and other pharmacologically active agents. The strategic placement of the bromine atom at the C5 position allows for subsequent functionalization through various cross-coupling reactions, making its regioselective synthesis a topic of significant interest.

This guide provides a comprehensive overview of robust synthetic strategies for obtaining this compound with high regiochemical control. It delves into the causality behind the chosen methodologies, offering detailed, field-proven protocols. Furthermore, a complete framework for the structural elucidation and characterization of the target molecule using modern spectroscopic techniques is presented, ensuring the integrity and purity of the final product.

Section 1: Strategic Synthesis of this compound

The synthesis of 1,5-disubstituted pyrazoles requires careful planning to control regioselectivity. Direct electrophilic bromination of 1-isopropyl-1H-pyrazole is not a viable route, as this reaction preferentially occurs at the electron-rich C4 position. Therefore, alternative strategies must be employed that definitively establish the desired 1,5-substitution pattern. Two primary and effective approaches are retrosynthetically outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two convergent pathways starting from simple, commercially available precursors.

Caption: Retrosynthetic pathways for this compound.

Method A: Regioselective [3+2] Cyclocondensation

This classical and highly reliable approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine.[2][3] To ensure the bromine is at the C5 position (adjacent to the N-substituted nitrogen), the key is to use isopropylhydrazine and a 1,3-bielectrophile where the bromine is positioned appropriately.

Causality Behind the Protocol: The reaction of a β-dicarbonyl compound with a monosubstituted hydrazine generally yields a mixture of regioisomers. However, by using a precursor like 3,3-dibromo-1,1,1-trifluoroacetone, the reaction with isopropylhydrazine can be guided to the desired isomer. The initial nucleophilic attack of the substituted nitrogen of isopropylhydrazine at the more electrophilic carbonyl group, followed by cyclization and subsequent elimination/tautomerization, dictates the final regiochemistry.

Experimental Protocol: Synthesis via Cyclocondensation

-

Step 1: Preparation of Isopropylhydrazine. (If not commercially available) Isopropylhydrazine can be prepared from the reaction of isopropylamine with an appropriate aminating agent or via reduction of the corresponding hydrazone.

-

Step 2: Cyclocondensation.

-

To a solution of a suitable bromo-1,3-dicarbonyl synthon (e.g., mucobromic acid or a brominated β-ketoester) (1.0 eq) in ethanol or acetic acid (5 mL/mmol) in a round-bottom flask, add isopropylhydrazine (1.1 eq).

-

Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Step 3: Purification.

-

Purify the crude material using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford pure this compound.

-

Method B: Directed ortho-Metalation (DoM) and Bromination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[4][5] The N-isopropyl group on the pyrazole ring can act as a Directed Metalation Group (DMG), guiding a strong base to deprotonate the adjacent C5 position. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source.

Causality Behind the Protocol: The DoM strategy relies on the ability of a heteroatom-containing group (the DMG) to coordinate to an organolithium base.[6] This coordination pre-positions the base, leading to the selective deprotonation of the sterically accessible and electronically favorable ortho (C5) proton. The N1 atom of the pyrazole ring acts as the coordinating Lewis base for the lithium cation of the n-BuLi base.[4] This method avoids the C4-selectivity seen in electrophilic additions.

Experimental Protocol: Synthesis via DoM

-

Step 1: Synthesis of 1-isopropyl-1H-pyrazole.

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of pyrazole (1.0 eq) in the same solvent dropwise.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 2-bromopropane (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor by TLC.

-

Carefully quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-isopropyl-1H-pyrazole, which can be purified by distillation or chromatography.

-

-

Step 2: Directed Metalation and Bromination.

-

Dissolve 1-isopropyl-1H-pyrazole (1.0 eq) in anhydrous THF (10 mL/mmol) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

In a separate flask, prepare a solution of an electrophilic bromine source, such as 1,2-dibromoethane or carbon tetrabromide (1.2 eq), in anhydrous THF.

-

Add the bromine source solution dropwise to the lithiated pyrazole solution at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Perform a standard aqueous workup as described in Method A, Step 2.

-

-

Step 3: Purification.

-

Purify the crude product by flash column chromatography on silica gel to isolate this compound.

-

Section 2: Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.[7] Each technique provides complementary information to build a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.[8] Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrazole H-3 | ~7.4 - 7.6 | Doublet (d) | ~1.5 - 2.5 | Located adjacent to two nitrogen atoms. |

| Pyrazole H-4 | ~6.2 - 6.4 | Doublet (d) | ~1.5 - 2.5 | Shielded relative to H-3 and coupled to it. |

| Isopropyl CH | ~4.4 - 4.7 | Septet (sept) | ~6.5 - 7.0 | Deshielded by the adjacent nitrogen atom; split by 6 methyl protons. |

| Isopropyl CH₃ | ~1.4 - 1.6 | Doublet (d) | ~6.5 - 7.0 | Six equivalent methyl protons split by the single methine proton. |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-3 | ~138 - 142 | Aromatic carbon adjacent to two nitrogens. |

| Pyrazole C-4 | ~110 - 114 | Aromatic carbon shielded by adjacent carbons. |

| Pyrazole C-5 | ~125 - 130 | Carbon atom directly attached to bromine (heavy atom effect). |

| Isopropyl CH | ~50 - 54 | Aliphatic carbon deshielded by the adjacent nitrogen. |

| Isopropyl CH₃ | ~22 - 24 | Equivalent aliphatic methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.[9]

-

Molecular Ion (M⁺): A key feature of bromine-containing compounds is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[10]

-

Expected Fragmentation: Common fragmentation pathways include the loss of the isopropyl group and other characteristic cleavages of the pyrazole ring.[11][12]

| Ion | Formula | Expected m/z | Comment |

| [M]⁺ | C₆H₉⁷⁹BrN₂ | 188 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | C₆H₉⁸¹BrN₂ | 190 | Molecular ion with ⁸¹Br isotope. |

| [M-CH(CH₃)₂]⁺ | C₃H₂⁷⁹BrN₂ | 145 | Loss of the isopropyl radical. |

| [M-CH(CH₃)₂]⁺ | C₃H₂⁸¹BrN₂ | 147 | Loss of the isopropyl radical. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[13]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium | Pyrazole C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Isopropyl C-H |

| C=N / C=C Stretch | 1450 - 1600 | Medium-Strong | Pyrazole Ring |

| C-N Stretch | 1300 - 1380 | Medium | Pyrazole Ring |

| C-Br Stretch | 550 - 650 | Medium-Weak | Bromoalkane |

Section 3: Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical and systematic workflow to ensure efficiency and rigor.

Caption: Comprehensive workflow for the synthesis and analysis of the target compound.

Conclusion

The regioselective synthesis of this compound is readily achievable through either a [3+2] cyclocondensation strategy or a directed ortho-metalation (DoM) approach. The choice of method depends on the availability of starting materials and the desired scale of the reaction. Both pathways provide reliable access to this valuable synthetic intermediate. The identity, structure, and purity of the final compound are definitively confirmed through a combination of NMR, MS, and IR spectroscopic techniques, providing the necessary validation for its use in research and drug development applications.

References

-

(2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Chalyk, B., Khutorianskyi, A. V., et al. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Journal of Organic Chemistry. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... (n.d.). ResearchGate. Retrieved from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. Retrieved from [Link]

-

Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

-

Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions:.... (n.d.). ResearchGate. Retrieved from [Link]

-

(n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove - University of Mississippi. Retrieved from [Link]

-

(2019, January 19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

-

(2018, January 10). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

Synthesis of (a) 4-bromo-5-(trifluoromethyl)pyrazoles and their (b) synthetical utility. (n.d.). Retrieved from [Link]

-

(n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

-

(n.d.). Directed ortho metalation. Grokipedia. Retrieved from [Link]

-

(2020, December 2). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH. Retrieved from [Link]

-

Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

-

(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

(n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

(2015, September 28). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Retrieved from [Link]

-

Directed ortho metalation | 293 Publications | 6004 Citations | Top Authors | Related Topics. (n.d.). Retrieved from [Link]

-

(2018, December 11). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. Retrieved from [Link]

-

(n.d.). Directed Ortho Metalation (DOM). Organic Chemistry Portal. Retrieved from [Link]

-

Lee, J., Park, J., & Cho, C. (2002). Regioselective Synthesis of 3‐Alkynyl‐5‐bromo‐2‐pyrones via Pd‐Catalyzed Couplings on 3,5‐Dibromo‐2‐pyrone. ChemInform, 33(35), 131–131. Portico. [Link]

-

(2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Retrieved from [Link]

-

(2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

-

(2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). 4-Bromo-5-isopropyl-1H-pyrazole. PubChem. Retrieved from [Link]

-

(n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

- 1. societachimica.it [societachimica.it]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. baranlab.org [baranlab.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-1-isopropyl-1H-pyrazole

This technical guide provides an in-depth analysis of the spectroscopic data for 5-bromo-1-isopropyl-1H-pyrazole, a key heterocyclic building block in contemporary drug discovery and materials science. The structural elucidation of this compound is paramount for its effective utilization in research and development. This document details the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data, offering insights into the experimental methodologies and the interpretation of the resulting spectra. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₉BrN₂ and a molecular weight of approximately 189.05 g/mol .[1][2] The presence of a bromine atom and a chiral isopropyl group on the pyrazole scaffold imparts specific spectroscopic characteristics that are crucial for its unambiguous identification.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | [2] |

| Molecular Weight | 189.05 g/mol | [1] |

| CAS Number | 1308384-38-4 | [1][3] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for the analysis of relatively small, volatile organic molecules like this compound is gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: The sample is injected into the GC, where it is vaporized and separated from non-volatile impurities.

-

Ionization: The eluted compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern is influenced by the stability of the pyrazole ring and the nature of the substituents.

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of this compound.

Key Predicted Fragments:

| m/z (relative abundance) | Ion Structure | Interpretation |

| 188/190 (High) | [C₆H₉BrN₂]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 173/175 (Moderate) | [C₅H₆BrN₂]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |

| 145/147 (Moderate) | [C₃H₂BrN₂]⁺ | Loss of the entire isopropyl radical (•C₃H₇). This is a common fragmentation for N-isopropyl substituted heterocycles. |

| 43 (High) | [C₃H₇]⁺ | Isopropyl cation, a very stable carbocation. |

The fragmentation of pyrazoles is a well-studied process, and the proposed fragmentations are consistent with established principles.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 0-10 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.55 | d | 1H | ~2.5 | H-3 |

| ~6.35 | d | 1H | ~2.5 | H-4 |

| ~4.60 | sept | 1H | ~6.8 | N-CH(CH₃)₂ |

| ~1.50 | d | 6H | ~6.8 | N-CH(CH₃)₂ |

The predicted chemical shifts are based on data from analogous compounds such as 5-bromo-1-butyl-1H-pyrazole and 1-isopropyl-1H-pyrazole-4-carbaldehyde.[5][6] The downfield shift of H-3 compared to H-4 is a characteristic feature of the pyrazole ring. The septet for the methine proton and the doublet for the methyl protons of the isopropyl group are indicative of this substitution pattern.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-3 |

| ~122.0 | C-5 |

| ~112.0 | C-4 |

| ~52.0 | N-CH(CH₃)₂ |

| ~22.5 | N-CH(CH₃)₂ |

The carbon attached to the bromine (C-5) is expected to be significantly shielded compared to the unsubstituted C-5 in pyrazole. The chemical shifts of the pyrazole ring carbons are consistent with those observed for other substituted pyrazoles.[7]

Structural Assignment Workflow:

Caption: Workflow for NMR-based structural elucidation.

Synthesis of this compound

Proposed Synthetic Route

A plausible synthesis begins with the bromination of 1H-pyrazole, followed by N-isopropylation.

Caption: Proposed synthesis of this compound.

Step 1: Bromination of 1H-Pyrazole 1H-pyrazole can be brominated to yield 4-bromo-1H-pyrazole. This reaction is typically carried out using bromine in a suitable solvent like acetic acid.

Step 2: N-isopropylation of 4-bromo-1H-pyrazole The resulting 4-bromo-1H-pyrazole can be N-alkylated with 2-bromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction may yield a mixture of N1 and N2 alkylated isomers, which would require chromatographic separation. It is important to note that direct bromination of 1-isopropyl-1H-pyrazole could also be an alternative route, potentially leading to a different regioisomeric product distribution.

This proposed synthesis is based on general procedures for the modification of the pyrazole ring.[8]

Conclusion

The spectroscopic characterization of this compound is crucial for its quality control and subsequent use in synthetic applications. This guide has provided a detailed overview of the expected mass spectrometry and NMR data, along with standardized experimental protocols. The predicted fragmentation patterns and chemical shifts, based on established principles and data from analogous structures, offer a robust framework for the identification and structural verification of this important heterocyclic compound.

References

-

Angene Chemical. This compound | 1308384-38-4. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. [Link]

-

PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]

-

Amerigo Scientific. This compound. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 5-bromo-1-isopropylpyrazole - CAS:1308384-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

physical and chemical properties of 5-bromo-1-isopropyl-1H-pyrazole

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 5-bromo-1-isopropyl-1H-pyrazole

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a stable pyrazole core, a regiochemically directing isopropyl group, and a synthetically versatile bromine atom, positions it as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, characteristic reactivity, and established protocols for its synthesis and safe handling. The content herein is curated for researchers, medicinal chemists, and process development scientists engaged in leveraging substituted pyrazoles for the discovery of novel bioactive agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is classified as a "privileged scaffold" in medicinal chemistry, a designation earned due to its frequent appearance in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] The metabolic stability of the pyrazole ring, combined with its capacity for diverse intermolecular interactions (including hydrogen bonding and π-stacking), makes it an ideal framework for designing potent and selective therapeutic agents.[2]

The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. In the case of this compound, each substituent serves a strategic purpose:

-

The Isopropyl Group (at N1): This bulky alkyl group enhances lipophilicity, which can be critical for membrane permeability and oral bioavailability. It also provides steric hindrance that can influence the molecule's binding conformation and protect the pyrazole ring from certain metabolic pathways.

-

The Bromo Group (at C5): The bromine atom is a key synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of complex molecular libraries for high-throughput screening.[4]

This guide will deconstruct the properties of this specific pyrazole derivative to provide a foundational understanding for its effective application in drug design and discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1308384-38-4 | [5][6] |

| Molecular Formula | C₆H₉BrN₂ | [6][7][8] |

| Molecular Weight | 189.05 g/mol | [6][7] |

| Appearance | Data not available; likely a liquid or low-melting solid | |

| Boiling Point | Data not available | [6][9] |

| Melting Point | Data not available | [6][9] |

| XLogP3 | 2.1 | [10][11] |

| Hydrogen Bond Donor Count | 0 | [10] |

| Hydrogen Bond Acceptor Count | 1 | [10] |

| Topological Polar Surface Area | 17.8 Ų | [10] |

Spectroscopic Profile: Identification and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on established principles and data from analogous structures provides a reliable characterization framework.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube.[12][13] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher for optimal resolution.[13]

Expected ¹H NMR Signatures (in CDCl₃):

-

Pyrazole Protons: Two signals are expected in the aromatic region (δ 6.0-7.5 ppm). The proton at the C3 position will appear as a doublet, coupled to the proton at the C4 position. The C4 proton will appear as a doublet, coupled to the C3 proton.

-

Isopropyl CH: A septet will be observed in the upfield region (δ 4.5-5.0 ppm), resulting from coupling with the six methyl protons.

-

Isopropyl CH₃: A doublet will appear further upfield (δ 1.4-1.6 ppm), integrating to six protons.

Expected ¹³C NMR Signatures (in CDCl₃):

-

Pyrazole Carbons: Three distinct signals are expected. The carbon bearing the bromine (C5) will be significantly shielded. The other two carbons (C3 and C4) will appear in the typical aromatic carbon range (δ 100-140 ppm).

-

Isopropyl Carbons: The methine carbon (CH) will appear around δ 50-55 ppm, while the two equivalent methyl carbons (CH₃) will be found in the aliphatic region (δ 22-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.

Key Expected Absorption Bands:

-

C-H stretch (pyrazole ring): Medium intensity peaks around 3100-3150 cm⁻¹.[13]

-

C-H stretch (isopropyl): Medium intensity peaks between 2850-3000 cm⁻¹.[13]

-

C=N and C=C stretch (pyrazole ring): A series of medium-to-strong bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic system.[13]

-

C-Br stretch: A weak-to-medium intensity band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity at m/z 188 and 190.

-

Key Fragments: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[14] A significant fragment would likely correspond to the loss of the isopropyl group ([M-43]⁺), which would also appear as an isotopic doublet.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the C-Br bond, making it a versatile intermediate for synthetic chemists.

Diagram: Key Reactivity Sites

Caption: General workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

Causality Statement: This two-step protocol is designed for efficiency and regiochemical control. The initial cyclocondensation reaction forms the stable pyrazole core. The subsequent electrophilic bromination with N-bromosuccinimide (NBS) is chosen because it is a milder and more selective brominating agent than elemental bromine, often leading to cleaner reactions and higher yields, preferentially substituting at the electron-rich C5 position in the absence of a C4 substituent.

Step 1: Synthesis of 1-isopropyl-1H-pyrazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropylhydrazine (1.0 equivalent) and a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.05 equivalents), which serves as a malondialdehyde equivalent, to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-isopropyl-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1-isopropyl-1H-pyrazole (1.0 equivalent) from the previous step in a suitable solvent like acetonitrile or dichloromethane in a flask protected from light.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, ensuring the internal temperature remains low.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the consumption of the starting material by TLC or GC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering and concentrating the solvent, purify the crude residue by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to afford the pure this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. Based on data from structurally related bromo-heterocycles, this compound should be handled with care. [15][16][17][18]

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [15]It may also be harmful if swallowed. [17][19]* Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [15][18]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [15][16]Avoid contact with skin, eyes, and clothing. [16]Wash hands thoroughly after handling. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [16][17]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for creating novel drug candidates. The pyrazole scaffold is a key component in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. [1][4]

-

Kinase Inhibitors: Many successful kinase inhibitors incorporate a substituted pyrazole ring that interacts with the hinge region of the ATP-binding pocket. This compound can be used to synthesize libraries of compounds to screen against various kinases implicated in oncology. [2]* GPCR Modulators: The pyrazole scaffold can be elaborated to produce ligands for G-protein coupled receptors (GPCRs), a large family of drug targets.

-

Agrochemicals: Substituted pyrazoles are also prevalent in modern fungicides and insecticides due to their potent biological activity and tunable properties.

Conclusion

This compound is a strategically designed chemical intermediate that offers a robust platform for synthetic elaboration. Its combination of a stable heterocyclic core, a lipophilic directing group, and a highly versatile reactive handle makes it an invaluable tool for researchers and scientists in the field of drug discovery. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity, as detailed in this guide, is essential for its efficient and safe utilization in the development of the next generation of pharmaceuticals and advanced chemical products.

References

-

Amerigo Scientific. This compound - Overview. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]

-

Angene Chemical. This compound | 1308384-38-4. Available from: [Link]

-

PubChem. 4-Bromo-5-isopropyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ChemSynthesis. 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

-

Pharmaffiliates. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]

-

PrepChem.com. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

1PlusChem LLC. 5-Bromo-1-propyl-1H-pyrazole. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available from: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole. NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Available from: [Link]

-

PubMed Central. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available from: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1308384-38-4 [chemicalbook.com]

- 6. 5-bromo-1-isopropylpyrazole - CAS:1308384-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 1pchem.com [1pchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. angenechemical.com [angenechemical.com]

- 11. 4-Bromo-5-isopropyl-1H-pyrazole | C6H9BrN2 | CID 21724012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. angenechemical.com [angenechemical.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Bromo-1-isopropyl-1H-pyrazole (CAS 1308384-38-4): Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1-isopropyl-1H-pyrazole (CAS number 1308384-38-4), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties and explores potential synthetic routes, drawing from established methodologies for pyrazole derivatization. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide discusses the known pharmacological importance of the broader class of pyrazole derivatives, highlighting its potential as a scaffold in the development of novel therapeutic agents.

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1][2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The targeted substitution on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on this compound, a molecule of interest due to the presence of a bromine atom, which serves as a versatile handle for further chemical modifications, and an isopropyl group, which can influence the compound's lipophilicity and metabolic stability.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1308384-38-4 | [3] |

| Molecular Formula | C₆H₉BrN₂ | [3] |

| Molecular Weight | 189.05 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(C)n1nccc1Br | [3] |

| InChI Key | OJWILTQCUWTJSI-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, as illustrated in the diagram below.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway 1: N-Isopropylation of 5-Bromo-1H-pyrazole

This pathway commences with the commercially available 5-bromo-1H-pyrazole. The key step is the regioselective N-alkylation with an isopropylating agent.

3.2.1. Rationale for Experimental Choices

The N-alkylation of pyrazoles can yield a mixture of N1 and N2 isomers. The regioselectivity is influenced by the steric hindrance of both the pyrazole substituents and the alkylating agent, as well as the reaction conditions. For 5-bromo-1H-pyrazole, the bromine atom at the 5-position may sterically hinder the approach of the isopropyl group to the adjacent N1 position, potentially favoring alkylation at the N2 position. However, electronic effects can also play a significant role. The choice of base and solvent is critical in controlling the reaction's outcome. A strong, non-nucleophilic base like sodium hydride is often employed to deprotonate the pyrazole, forming the pyrazolide anion, which then acts as the nucleophile. An aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to facilitate the reaction.

3.2.2. Proposed Experimental Protocol

-

Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-bromo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Proposed Synthetic Pathway 2: Bromination of 1-Isopropyl-1H-pyrazole

This alternative route begins with the synthesis of 1-isopropyl-1H-pyrazole, followed by electrophilic bromination.

3.3.1. Rationale for Experimental Choices

The synthesis of 1-isopropyl-1H-pyrazole can be achieved by the condensation of a suitable precursor, such as 1,1,3,3-tetramethoxypropane, with isopropylhydrazine. The subsequent bromination of the pyrazole ring is an electrophilic aromatic substitution. The directing effects of the nitrogen atoms and the isopropyl group will determine the position of bromination. Generally, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack. However, by carefully controlling the reaction conditions and the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), it may be possible to achieve bromination at the C5 position, particularly if the C4 position is blocked or if the reaction proceeds via a different mechanism.

3.3.2. Proposed Experimental Protocol

-

Synthesis of 1-Isopropyl-1H-pyrazole: This intermediate can be synthesized via established literature procedures, for instance, by the reaction of pyrazole with 2-bromopropane in the presence of a base.

-

Bromination: To a solution of 1-isopropyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is scarce, the broader class of pyrazole derivatives has been extensively explored in drug discovery. The pyrazole scaffold is a key component in a variety of clinically used drugs, demonstrating its versatility and favorable drug-like properties.

The bromine atom at the C5 position of the title compound is a particularly attractive feature for medicinal chemists. It serves as a valuable synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

The isopropyl group at the N1 position can contribute to improved metabolic stability and oral bioavailability by shielding the pyrazole ring from enzymatic degradation and increasing the molecule's lipophilicity.

Given the known activities of other substituted pyrazoles, this compound could serve as a key intermediate in the synthesis of compounds targeting a range of biological pathways, including but not limited to:

-

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors, playing a role in cancer therapy.

-

Anti-inflammatory Agents: The pyrazole moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.

Caption: Workflow from synthesis to potential drug discovery applications.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has outlined its key physicochemical properties and proposed logical and feasible synthetic strategies based on established pyrazole chemistry. While direct biological data for this specific compound is limited, its structural features, particularly the presence of a synthetically versatile bromine atom and a metabolically relevant isopropyl group, make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Sources

5-Bromo-1-isopropyl-1H-pyrazole: A Strategic Starting Material for Advanced Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 5-bromo-1-isopropyl-1H-pyrazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We delve into its synthesis, physicochemical properties, and core reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this key intermediate for the synthesis of complex molecular architectures, particularly those relevant to drug discovery, such as kinase inhibitors.

Introduction: The Pyrazole Scaffold and the Strategic Value of a C5-Bromo Handle

The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence stems from its unique combination of aromaticity, hydrogen bonding capabilities (as both donor and acceptor), and metabolic stability. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Within this important class of compounds, this compound emerges as a particularly strategic starting material. The presence of a bromine atom at the 5-position provides a versatile functional handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. The N1-isopropyl group enhances solubility in organic solvents and can provide beneficial steric and electronic properties to the final target molecules. This guide will explore the synthesis and synthetic utility of this key intermediate, demonstrating its role in the efficient construction of high-value compounds.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from closely related analogs and foundational chemical principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1308384-38-4 | [Generic Supplier Data] |

| Molecular Formula | C₆H₉BrN₂ | [Calculated] |

| Molecular Weight | 189.05 g/mol | [Calculated] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | [Inference] |

Spectroscopic Characterization (Predicted)

A thorough understanding of the expected spectroscopic signature is critical for reaction monitoring and product verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The isopropyl group will present as a septet for the methine (CH) proton around 4.5-4.8 ppm and a doublet for the six methyl (CH₃) protons around 1.5 ppm. The two protons on the pyrazole ring are diastereotopic and will appear as two distinct doublets, likely in the regions of 7.5 ppm (H3) and 6.3 ppm (H4), with a small coupling constant (J ≈ 2-3 Hz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear fingerprint of the pyrazole core. Based on studies of substituted bromopyrazoles, the chemical shifts can be predicted.[1][2][3] The C5 carbon, directly attached to the bromine, is expected to be significantly shielded and appear around 120 ppm. The C3 and C4 carbons will resonate at approximately 140 ppm and 110 ppm, respectively. The isopropyl methine and methyl carbons would appear around 50 ppm and 22 ppm.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of bromine incorporation.

Synthesis of this compound

Caption: Proposed synthetic workflow for a 5-bromopyrazole derivative.

Representative Experimental Protocol: Synthesis

This protocol is a representative example adapted from the synthesis of similar 1-aryl-5-bromopyrazoles.[5]

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add isopropylhydrazine (1.0 eq) and ethanol.[6][7][8]

-

Add ethyl acetoacetate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pyrazolone can often be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-1-isopropyl-3-methyl-1H-pyrazole

-

Place the crude pyrazolone from Step 1 into a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous acetonitrile as the solvent.

-

Carefully add phosphorus tribromide (PBr₃, 1.5 eq) dropwise to the mixture at 0 °C.

-

After the addition is complete, heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

Core Reactivity and Synthetic Utility

The C5-bromo substituent is the key to the synthetic versatility of this compound. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyrazoles.[9] These structures are common in pharmacologically active molecules.

Representative Protocol: Suzuki-Miyaura Coupling This protocol is a general procedure adapted from methods used for similar bromo-heterocycles.[10][11][12]

-

To a Schlenk tube, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3-5 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the 5-aryl-1-isopropyl-1H-pyrazole.

Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne.[13][14] The resulting alkynyl-pyrazoles are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

Causality Behind Experimental Choices: This reaction typically requires a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide, which accelerates the crucial transmetalation step.[14] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for constructing C-N bonds.[15] Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines at the C5 position.[16][17] This is a critical transformation, as the resulting 5-aminopyrazole is a direct precursor to many condensed heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidines.

Causality Behind Experimental Choices: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, tBuBrettPhos) are often required to facilitate both the oxidative addition of the aryl bromide and the final reductive elimination step, which forms the C-N bond.[16][18] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine nucleophile.[17]

Application in Target-Oriented Synthesis: The Pyrazolo[3,4-d]pyrimidine Core

The strategic value of this compound is best illustrated by its potential application in the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is the core of numerous kinase inhibitors, including those targeting Janus kinases (JAKs), which are crucial in immunology and oncology.[19][20][21]

Caption: Synthetic pathway to a JAK inhibitor core scaffold.

A common synthetic route to this core involves the cyclization of a 4-cyano-5-aminopyrazole. Starting from our title compound, one could envision a sequence involving Buchwald-Hartwig amination to install the C5-amino group. Subsequent functionalization at the C4 position (e.g., via nitration, reduction, and a Sandmeyer reaction to install the nitrile) would yield the key precursor. This precursor can then undergo annulation with reagents like formamide or formamidine acetate to construct the pyrimidine ring, yielding the final pyrazolo[3,4-d]pyrimidine core.[19][22]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with most halo-aromatic compounds, it should be treated as potentially toxic and skin contact should be avoided. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a high-value, versatile starting material for advanced organic synthesis. Its true power lies in the C5-bromo handle, which provides a reliable entry point for a suite of robust and high-yielding cross-coupling reactions. By enabling the strategic formation of C-C and C-N bonds, this building block facilitates the efficient synthesis of complex molecular targets, particularly within the realm of pharmaceutical research and development. The protocols and insights provided in this guide serve as a foundation for scientists to unlock the full synthetic potential of this important intermediate.

References

-

Sci-Hub. (2000). Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles. Tetrahedron Letters. Retrieved from [Link]

-

Sci-Hub. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES. Retrieved from [Link]

-

American Chemical Society Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN105017064A - Synthetic method for isopropyl hydrazine.

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

- Google Patents. (n.d.). CN105017064B - A kind of synthetic method of isopropyl hydrazine.

-

Springer. (n.d.). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Retrieved from [Link]

-

Sci-Hub. (1968). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

- Google Patents. (n.d.). CN107986983A - A kind of preparation method of isopropyl hydrazine.

-

National Institutes of Health. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]

-

MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Retrieved from [Link]

-

LookChem. (n.d.). 1-ISOPROPYLHYDRAZINE. Retrieved from [Link]

-

SciSpace. (1973). (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. Retrieved from [Link]

-

YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. Sci-Hub. N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study / HETEROCYCLES, 1994 [sci-hub.ru]

- 2. Sci-Hub. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.ru]

- 3. scispace.com [scispace.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Sci-Hub. Cross-coupling of 1-aryl-5-bromopyrazoles: regioselective synthesis of 3,5-disubstituted 1-arylpyrazoles / Tetrahedron Letters, 2000 [sci-hub.st]

- 6. 1-ISOPROPYLHYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. CN105017064A - Synthetic method for isopropyl hydrazine - Google Patents [patents.google.com]

- 8. CN105017064B - A kind of synthetic method of isopropyl hydrazine - Google Patents [patents.google.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]

Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity and Stability of the 5-bromo-1-isopropyl-1H-pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold," forming the foundation of numerous therapeutic agents across a wide spectrum of diseases, including cancer and inflammatory conditions.[1][2][3][4] The inherent aromaticity and the unique electronic distribution endowed by the two nitrogen atoms confer a robust yet highly tunable chemical personality to the ring system.[5][6]

This guide focuses on a particularly valuable derivative: the This compound scaffold. The strategic placement of its substituents elevates its utility for drug development professionals:

-

The N1-Isopropyl Group: This alkyl substituent serves a critical role by occupying the N1 position, thereby preventing the annular tautomerism often observed in N-unsubstituted pyrazoles.[6] This structural lock simplifies the molecule's reactivity, ensuring predictable outcomes in synthetic transformations. Furthermore, the isopropyl group can enhance lipophilicity and modulate metabolic stability, key parameters in drug design.

-

The C5-Bromo Group: This halogen atom is the scaffold's primary reactive handle. Its presence provides a versatile gateway for introducing molecular diversity through a host of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[7]

This document serves as a technical resource for researchers and scientists, offering a detailed exploration of the reactivity, stability, and synthetic utility of this powerful molecular core.

Electronic Landscape and Inherent Reactivity

The reactivity of the pyrazole ring is governed by the electron-withdrawing nature of the two nitrogen atoms. This creates a distinct electronic landscape: the C3 and C5 positions are relatively electron-deficient, while the C4 position is the most electron-rich carbon atom in the ring.[5][8] Consequently, in an unsubstituted pyrazole, the C4 position is the primary site for electrophilic aromatic substitution.[5][9]

For the this compound scaffold, the N1-isopropyl group directs the regiochemistry, and the C5 position is already functionalized with bromine. The primary reactive sites are therefore the C-Br bond and, to a lesser extent, the C3 and C4 positions, which can be targeted under specific conditions.

Caption: Electronic reactivity map of the pyrazole core.

The C5-Bromo Group: A Hub for Molecular Diversification

The carbon-bromine bond at the C5 position is the scaffold's most valuable feature, providing a reliable anchor point for palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from a common intermediate.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the 5-bromo-pyrazole with a wide range of commercially available boronic acids or esters. This reaction is fundamental for introducing aryl, heteroaryl, or alkyl groups at the C5 position.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) and, if required, a supporting ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane/water or ethanol.[10][11]

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 90–120 °C).[10][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.[11][12]

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, Ethanol |

| Temperature | 80 - 120 °C |

| Typical Yields | 60 - 95% |

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a direct route to couple primary or secondary amines to the C5 position of the pyrazole core.[13]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to a dry Schlenk tube.[13][14]

-

Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction Execution: Seal the vessel and heat the mixture to 100–110 °C with vigorous stirring.[14] Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues. The filtrate is washed with water and brine, dried, and concentrated. The resulting crude material is purified by flash column chromatography.[15]

Caption: Diversification workflow via C5-bromo functionalization.

Scaffold Stability: A Chemo-Resistant Core

The pyrazole ring is renowned for its high degree of chemical stability, a property that makes it an attractive scaffold for drug development.

-